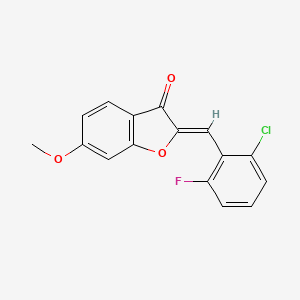

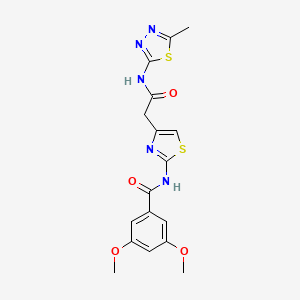

![molecular formula C16H26N2O5 B2810794 6-Oxo-[1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-t-butyl ester CAS No. 1951444-67-9](/img/structure/B2810794.png)

6-Oxo-[1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester” is a chemical compound with the CAS Number: 1951444-67-9 . Its IUPAC name is 1’-(tert-butoxycarbonyl)-6-oxo-[1,4’-bipiperidine]-3-carboxylic acid . The compound has a molecular weight of 326.39 .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the current search results.Scientific Research Applications

Thermolysis of N-tetramethylpiperidinyl Esters

Research on the thermolysis of N-tetramethylpiperidinyl esters provides insight into the thermal decomposition behaviors of related compounds. The study demonstrates the formation of carboxylic acids and tetramethylpiperidine radicals, indicating a mechanism that could be relevant to understanding the stability and reactivity of similar esters under thermal conditions (Henry-Riyad & Tidwell, 2008).

Esterification Using Novel Coupling Agents

Another study explores the effective esterification of carboxylic acids using novel coupling agents, highlighting the chemoselective formation of esters in good to excellent yields. This research may provide a foundation for synthesizing derivatives of "6-Oxo-[1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-t-butyl ester" through esterification (Won et al., 2007).

Synthesis and Stability of Esters

The synthesis and investigation of the stability of various esters, including those related to bipyridine carboxylic acids, are detailed in a study that could shed light on the properties of similar compounds. This research examines the stability of these esters in solution, providing valuable information for the handling and storage of "this compound" (Kažoka et al., 2007).

Crown-Ester-Bipyridines Synthesis

A related area of research involves the synthesis of crown-ester-bipyridines, derived from bipyridinyl dicarboxylic acids, which are structurally related to the compound . These compounds' synthesis and properties could offer insight into potential applications in molecular recognition and sensor development (Bossmann et al., 2005).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound likely participates in peptide synthesis pathways. In these pathways, the Boc group is removed, and the resulting amino group can form a peptide bond with the carboxyl group of another amino acid . The specific downstream effects would depend on the identity of the other amino acids and the sequence of the resulting peptide.

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s stability could be affected by factors such as light, oxygen, and moisture.

properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-8-6-12(7-9-17)18-10-11(14(20)21)4-5-13(18)19/h11-12H,4-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOWDMRVWNXBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CCC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)

![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)

![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)